4-(4'-Hydroxyphenyl)-2-butanone-d5
Overview
Description
4-(4’-Hydroxyphenyl)-2-butanone-d5, also known as raspberry ketone, is a compound that belongs to the class of organic compounds known as d-alpha-amino acids . It is responsible for the typical scent and flavor of ripe raspberries .
Synthesis Analysis
The synthesis of 4-(4’-Hydroxyphenyl)-2-butanone-d5 involves the microbial synthesis of the compound from supplemented p-coumaric acid. The NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli is employed to catalyze the final step of raspberry ketone synthesis .Molecular Structure Analysis
The molecular structure of 4-(4’-Hydroxyphenyl)-2-butanone-d5 plays a crucial role in its inhibition activity. The substituents in the molecular structure of the compounds are key to their inhibition activity .Chemical Reactions Analysis
The chemical production of nature-identical raspberry ketone is well established as this compound is frequently used to flavor food, beverages, and perfumes . It is also used in the microbial synthesis of the character impact compound raspberry ketone .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4’-Hydroxyphenyl)-2-butanone-d5 include a melting point of 81-85 °C (lit.) and solubility in 95% ethanol: 50 mg/mL, clear to slightly hazy, colorless to faint yellow or tan .Mechanism of Action
Safety and Hazards
Future Directions
4-Hydroxybenzoic acid, a compound related to 4-(4’-Hydroxyphenyl)-2-butanone-d5, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . This suggests potential future directions for the use of 4-(4’-Hydroxyphenyl)-2-butanone-d5 in similar applications.
Properties
IUPAC Name |
1,1,1,3,3-pentadeuterio-4-(4-hydroxyphenyl)butan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGBTKGETPDVIK-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675952 | |
Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182219-43-8 | |
Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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